2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3,4-dimethoxyphenyl)acetamide
Description
This compound is a thieno[3,2-d]pyrimidin-4-one derivative featuring a 4-chlorophenyl substituent at position 7 and an acetamide side chain linked to a 3,4-dimethoxyphenyl group. Its structural framework combines a heterocyclic core with halogenated and methoxy-substituted aromatic moieties, which are common in bioactive molecules targeting kinases, enzymes, or receptors .
Properties
IUPAC Name |
2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O4S/c1-29-17-8-7-15(9-18(17)30-2)25-19(27)10-26-12-24-20-16(11-31-21(20)22(26)28)13-3-5-14(23)6-4-13/h3-9,11-12H,10H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSCARQYUMXNBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3,4-dimethoxyphenyl)acetamide (CAS Number: 1105223-16-2) is a thieno[3,2-d]pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C21H16ClN3O3S
- Molecular Weight : 425.9 g/mol
- IUPAC Name : this compound
Antitumor Activity
Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant antitumor properties . Studies have shown that compounds similar to this compound can inhibit various cancer cell lines. For instance:
- Mechanism of Action : These compounds often induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
- Case Study : A study demonstrated that a related compound led to a reduction in tumor growth in xenograft models of breast cancer, with a significant decrease in tumor volume compared to control groups.
Antiviral Activity
Recent investigations have highlighted the antiviral potential of this compound against various viruses:
- Mechanism of Action : It is suggested that the compound may interfere with viral replication processes or inhibit viral entry into host cells.
- Case Study : In vitro studies showed that certain derivatives exhibited potent activity against human adenoviruses with IC50 values in the low micromolar range, indicating strong antiviral efficacy.
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes involved in disease processes:
- Target Enzymes : Thymidylate synthase and other enzymes critical for DNA synthesis.
- Research Findings : Inhibition assays revealed that the compound could effectively reduce enzyme activity, potentially leading to therapeutic applications in treating conditions like cancer or viral infections.
Comparative Analysis of Biological Activity
Scientific Research Applications
Preliminary studies indicate that this compound may exhibit significant biological activity, particularly as a modulator of G protein-coupled receptors (GPCRs), such as GPR139. This receptor is involved in metabolic regulation and neurotransmission, making the compound a candidate for treating metabolic disorders and neurodegenerative diseases.
Antimicrobial Activity
Research has shown that derivatives of thienopyrimidinones, including compounds structurally related to this compound, have demonstrated significant antibacterial and antifungal activities. These compounds have been evaluated for their effectiveness against various pathogens, showing comparable efficacy to established antibiotics like streptomycin and fusidic acid .
Metabolic Disorders
The compound's interaction with GPCRs suggests potential applications in treating obesity and metabolic syndrome. By influencing appetite regulation and energy homeostasis, it may serve as a therapeutic agent in managing these conditions .
Neurodegenerative Diseases
Given its ability to modulate neurotransmitter systems through GPCR interactions, this compound may also be explored for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Studies
-
Antimicrobial Efficacy Study :
- A study evaluated various thienopyrimidine derivatives against Gram-positive and Gram-negative bacteria.
- Results indicated that certain derivatives exhibited potent antibacterial activity comparable to standard treatments .
- GPR139 Modulation :
Comparison with Similar Compounds
Fluorophenyl Analogues
- N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide (): Replacing 4-chlorophenyl with 4-fluorophenyl reduces steric bulk and alters electronic properties. Fluorine’s electronegativity may enhance binding to polar residues in target proteins.
Chlorophenyl Analogues
- N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide (): Substitution at position 7 with phenyl (instead of 4-chlorophenyl) reduces halogen-mediated interactions but increases aromatic surface area for hydrophobic binding.
Modifications in the Acetamide Side Chain
Key Findings :
- The 3,4-dimethoxyphenyl group in the target compound offers balanced polarity, contrasting with the lipophilic 4-methylphenyl () and the metabolically vulnerable 3,4-difluorophenyl ().
- Thioacetamide derivatives (e.g., ) exhibit lower molecular weights but reduced thienopyrimidinone-related bioactivity .
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC or LC-MS.
- Optimize stoichiometry to minimize byproducts (e.g., unreacted starting materials).
Basic: Which spectroscopic and crystallographic techniques are critical for structural validation?
Answer:
Methodological Note : For XRD, grow crystals via slow evaporation in solvent mixtures (e.g., dichloromethane/ethyl acetate) and refine structures using software like SHELX .
Advanced: How to address contradictions between computational (DFT) and experimental (XRD) bond-length data?
Answer:
Validate Experimental Conditions : Ensure crystallographic data (e.g., temperature, resolution) match computational settings. Discrepancies in dihedral angles (e.g., 65.2° in XRD vs. 70° in DFT) may arise from crystal packing forces .
Adjust Computational Parameters : Incorporate solvent effects (e.g., PCM model) and refine basis sets (e.g., B3LYP/6-311++G(d,p)) to account for intermolecular interactions .
Cross-Validate : Use IR spectroscopy to confirm hydrogen bonding patterns (e.g., N–H stretching at ~3300 cm) .
Advanced: What strategies improve synthetic yield while minimizing impurities?
Answer:
- Stepwise Optimization :
- Purification : Employ gradient HPLC (C18 column, acetonitrile/water) to separate regioisomers or dimeric byproducts.
Troubleshooting : Characterize impurities via -NMR or LC-MS/MS to identify unreacted intermediates.
Basic: What in vitro assays are suitable for initial biological activity screening?
Answer:
- Kinase Inhibition Assays : Use fluorescence-based ADP-Glo™ kinase assays (e.g., EGFR or VEGFR2 targets) at 10 µM compound concentration .
- Cytotoxicity Screening : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays (48–72 hr exposure, IC calculation) .
- Solubility Assessment : Perform shake-flask method in PBS (pH 7.4) to guide formulation studies.
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Answer:
Analog Synthesis : Modify substituents (e.g., replace 4-chlorophenyl with 4-fluorophenyl or vary dimethoxy positions) .
Biological Testing : Compare IC values across analogs in target-specific assays (e.g., enzyme inhibition, cell proliferation).
Computational Modeling : Perform molecular docking (AutoDock Vina) to correlate activity with binding affinity in target active sites .
Data Integration : Use multivariate analysis (e.g., PCA) to identify critical physicochemical properties (logP, polar surface area) driving activity.
Advanced: How to validate target engagement in mechanistic studies?
Answer:
- Cellular Thermal Shift Assay (CETSA) : Incubate cells with compound (10 µM, 1 hr), lyse, heat-denature (37–65°C), and quantify target protein stability via Western blot .
- SPR (Surface Plasmon Resonance) : Immobilize the target protein on a CM5 chip and measure binding kinetics (k/k) at varying compound concentrations.
Controls : Include inactive analogs and competitive inhibitors to confirm specificity.
Basic: What are the stability considerations for long-term storage?
Answer:
- Storage Conditions : Lyophilize and store at -20°C under argon in amber vials to prevent hydrolysis/oxidation.
- Stability Monitoring : Perform accelerated degradation studies (40°C/75% RH, 1 month) with LC-MS analysis to track decomposition products.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
